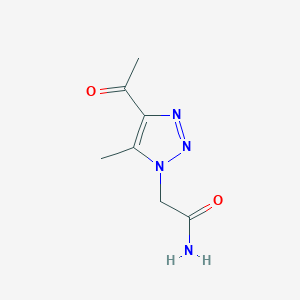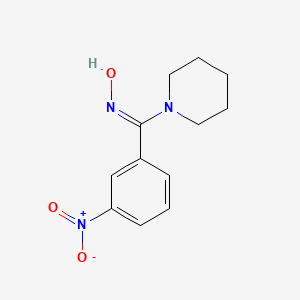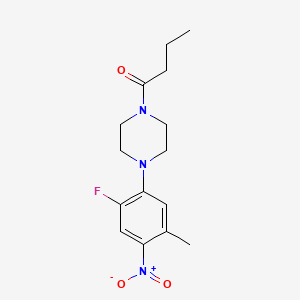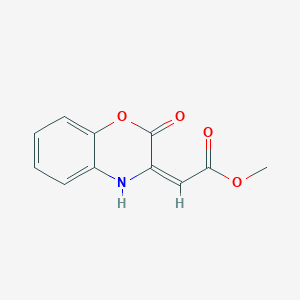
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promise in a number of different areas, including drug discovery, chemical synthesis, and materials science. In
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is not fully understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles in a variety of different reactions. This property makes it useful for a number of different applications, including drug discovery and chemical synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate have not been extensively studied. However, it is believed to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is its versatility. It can be used in a number of different applications, including drug discovery, chemical synthesis, and materials science. In addition, it has low toxicity and is generally considered to be safe for use in laboratory experiments. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in a laboratory setting.
Orientations Futures
There are a number of different future directions for research on 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate. One area of interest is in drug discovery, where this compound has shown promise as a lead compound for the development of new drugs. Researchers may also continue to explore the potential use of this compound in chemical synthesis and materials science. In addition, there may be opportunities to modify the structure of this compound to improve its properties and make it more useful for a variety of different applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate typically involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound as a yellow crystalline solid. The purity of the compound can be further improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate has been studied for its potential use in a number of different scientific research applications. One area of interest is in drug discovery, where this compound has been shown to have potential as a lead compound for the development of new drugs. It has also been studied for its potential use in chemical synthesis, where it has been used as a building block for the synthesis of other compounds. In addition, this compound has been studied for its potential use in materials science, where it has been used to create new materials with unique properties.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-16-9-2-13(3-10-16)4-11-18(21)23-12-17(20)14-5-7-15(19)8-6-14/h2-11H,12H2,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNFPFRZVFTXNG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)

